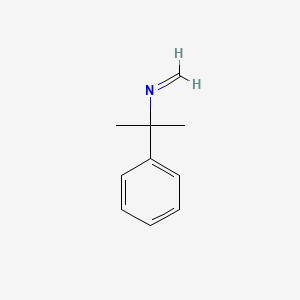

N-methylene-1-methyl-1-phenylethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)methanimine |

InChI |

InChI=1S/C10H13N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

ZWEKSKYHSKMJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=C |

Origin of Product |

United States |

Synthetic Methodologies for N Methylene 1 Methyl 1 Phenylethylamine and Its Derivatives

Traditional Synthetic Pathways for Imine Formation Utilizing Phenylethylamine Precursors

The formation of the imine bond in N-methylene-1-methyl-1-phenylethylamine typically relies on established chemical transformations that are broadly applicable to the synthesis of Schiff bases. These methods involve the reaction of a primary amine, in this case, 1-methyl-1-phenylethylamine, with a carbonyl compound, or the oxidation of a suitable secondary amine precursor.

Condensation Reactions with Carbonyl Compounds

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 1-methyl-1-phenylethylamine and a carbonyl compound, specifically formaldehyde (B43269). nih.govresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the carbon-nitrogen double bond characteristic of an imine. nih.gov

The reaction mechanism commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of formaldehyde. This initial step forms a tetrahedral intermediate known as a carbinolamine. nih.gov The reaction is often catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). researchgate.net Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product. nih.gov

The reaction conditions for such condensations are generally mild. The choice of solvent can vary, with non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) being common, often with provisions for the removal of the water byproduct to drive the equilibrium towards the imine product. orgsyn.org Azeotropic distillation using a Dean-Stark apparatus is a frequently utilized technique for this purpose.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Typical Yield |

| 1-Methyl-1-phenylethylamine | Formaldehyde | Mild Acid (e.g., p-TsOH) | Toluene | Reflux with azeotropic removal of water | This compound | High |

| 1-Phenylethylamine (B125046) | Benzaldehyde (B42025) | None | Diethyl ether | Room Temperature | N-benzylidene-1-phenylethylamine | ~81% researchgate.net |

This table presents typical conditions for imine formation via condensation reactions.

Dehydrogenation Approaches for Imine Generation

Various catalytic systems have been developed for the dehydrogenation of amines to imines. These often involve transition metal catalysts, such as those based on nickel, ruthenium, or iridium. For instance, Ni(0)-catalyzed dehydrogenation has been shown to be effective for benzylic-type imines. nih.gov The mechanism of these reactions typically involves the activation of C-H bonds adjacent to the nitrogen atom, followed by the elimination of hydrogen gas.

| Substrate | Catalyst System | Solvent | Conditions | Product | Key Features |

| N-Alkyl Phenylethylamine | Ni(0) complex | Aprotic solvent | Elevated temperature | N-Alkylidene Phenylethylamine | Good selectivity and atom economy nih.gov |

| N-Methylamine-borane | Ir(III) pincer complex | Organic solvent | Room Temperature | Poly(N-methylaminoborane) | Catalytic dehydrocoupling/dehydrogenation researchgate.net |

This table illustrates representative dehydrogenation approaches for generating imines or related compounds.

Enantioselective Synthesis of Chiral this compound

The synthesis of chiral this compound is of significant interest, as chiral imines are valuable intermediates in asymmetric synthesis. The stereochemistry at the benzylic carbon of the 1-methyl-1-phenylethylamine backbone can be leveraged to produce enantiomerically enriched or pure imines.

Asymmetric Reductive Amination Strategies for 1-Phenylethylamine Precursors

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines, which are the precursors to the target chiral imines. scribd.com This one-pot reaction combines the formation of an imine or enamine intermediate from a ketone and an amine with its subsequent stereoselective reduction. While this method is typically used to create the chiral amine itself, the principles can be applied to the synthesis of chiral N-alkylated phenylethylamines.

For instance, the reductive amination of a prochiral ketone with a chiral amine can lead to the formation of a chiral secondary amine with high diastereoselectivity. The subsequent reaction of this chiral amine with formaldehyde would then yield the desired chiral imine. Chiral Brønsted acids have been employed as catalysts in metal-free asymmetric direct reductive aminations, offering a practical and efficient route to chiral secondary amines. organic-chemistry.org

| Ketone | Amine | Catalyst | Reducing Agent | Key Outcome |

| Prochiral Ketone | Aryl Amine | Chiral Brønsted Acid | 1-Hydrosilatrane | High conversion and enantiomeric excess of the chiral secondary amine organic-chemistry.org |

| Ketones | Ammonia/Amines | Chiral SPINOL Borophosphates | Pinacolborane | High yields and enantioselectivities for chiral amines nih.gov |

This table summarizes key aspects of asymmetric reductive amination strategies.

Chiral Auxiliary-Mediated Imine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. mdpi.comcdnsciencepub.com In the context of this compound synthesis, the chiral 1-methyl-1-phenylethylamine moiety itself can act as a chiral auxiliary. cdnsciencepub.com

When an enantiomerically pure form of 1-methyl-1-phenylethylamine, such as (R)-1-methyl-1-phenylethylamine, reacts with formaldehyde, the resulting N-methylene-(R)-1-methyl-1-phenylethylamine will be chiral. The stereocenter of the amine directs the stereochemical course of subsequent reactions involving the imine. For example, the reduction of an imine derived from (R)-1-phenylethylamine has been shown to proceed with moderate to good stereoselectivity. researchgate.netnih.gov This inherent chirality of the starting amine is a straightforward and effective way to generate chiral imines.

Chemo-Enzymatic and Biocatalytic Routes to Chiral Imine Precursors

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines and their imine derivatives. researchgate.netresearchgate.net Enzymes such as transaminases, amine dehydrogenases, and imine reductases are capable of producing chiral amines with high enantiomeric excess.

A chemo-enzymatic approach could involve the enzymatic resolution of racemic 1-methyl-1-phenylethylamine to obtain a single enantiomer. cdnsciencepub.com This enantiopure amine can then be subjected to a chemical condensation reaction with formaldehyde to produce the chiral imine. Alternatively, some enzymes, like D-amino acid oxidase from porcine kidney, have been shown to catalyze the oxidation of primary amines to form imines directly. This suggests the potential for a direct biocatalytic synthesis of this compound from N-methyl-1-methyl-1-phenylethylamine, although this specific transformation has not been explicitly reported.

| Enzyme Class | Reaction Type | Substrate(s) | Product | Key Advantage |

| Transaminase | Asymmetric amination | Ketone + Amine Donor | Chiral Amine | High enantioselectivity |

| D-Amino Acid Oxidase | Oxidation of primary amine | (R)-α-Methylbenzylamine | Imine | Direct enzymatic imine synthesis |

| Lipase (B570770) (e.g., Candida Antarctica Lipase B) | Kinetic resolution | Racemic amine + Acyl donor | Enantiopure Amine and Amide | Efficient separation of enantiomers cdnsciencepub.com |

This table highlights various biocatalytic and chemo-enzymatic strategies for accessing chiral imine precursors.

Advanced Synthetic Techniques for this compound

Transition Metal-Catalyzed Imine Syntheses

Transition metal catalysis offers powerful and versatile methods for the synthesis of imines, often proceeding under milder conditions and with higher efficiency than classical condensation reactions. For the synthesis of this compound, catalysts based on ruthenium, palladium, and copper are particularly relevant.

Ruthenium-Catalyzed Syntheses: Ruthenium complexes are effective for the dehydrogenative coupling of amines and alcohols, which can be adapted for imine synthesis. dtu.dk A plausible route for the formation of this compound could involve the reaction of 1-methyl-1-phenylethylamine with methanol (B129727), which serves as both the methylene (B1212753) source and a hydrogen acceptor in a "hydrogen borrowing" strategy. rsc.org Ruthenium catalysts, such as those supported by N-heterocyclic carbene (NHC) ligands, can facilitate the dehydrogenation of methanol to formaldehyde in situ, which then condenses with the primary amine. dtu.dk The reaction mechanism is believed to involve the initial formation of a ruthenium hydride species. researchgate.net

A potential catalytic cycle could involve:

Oxidation of methanol to formaldehyde by the Ru-catalyst.

Condensation of 1-methyl-1-phenylethylamine with the in situ generated formaldehyde to form a hemiaminal intermediate.

Dehydration of the hemiaminal to yield the target imine, this compound.

Palladium-Catalyzed Syntheses: Palladium catalysts are well-known for their role in C-N bond formation and C-H activation reactions. mdpi.comnih.gov While more commonly employed for the synthesis of N-arylimines, palladium-catalyzed methods can be adapted for N-alkylimine synthesis. For instance, the aerobic oxidative coupling of 1-methyl-1-phenylethylamine with a suitable methylene source could be achieved using a palladium catalyst. These reactions often utilize an oxidant, such as molecular oxygen, to regenerate the active catalytic species.

Copper-Catalyzed Syntheses: Copper catalysis presents an economical and greener alternative for imine synthesis. nih.govrsc.org Copper-catalyzed aerobic oxidative condensation of amines is a prominent method. In the context of synthesizing this compound, a mixture of 1-methyl-1-phenylethylamine and a methylene source (like formaldehyde or its equivalents) could be subjected to a copper catalyst, such as copper(I) or copper(II) salts, in the presence of air or oxygen. nih.gov The use of a ligand, such as 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction rate and enhance catalyst stability. researchgate.net

| Catalyst Type | Precursor 1 | Precursor 2 | General Conditions | Potential Advantages |

| Ruthenium | 1-methyl-1-phenylethylamine | Methanol | Inert atmosphere, elevated temperature | In situ generation of aldehyde, high atom economy |

| Palladium | 1-methyl-1-phenylethylamine | Formaldehyde equivalent | Aerobic conditions, organic solvent | High functional group tolerance |

| Copper | 1-methyl-1-phenylethylamine | Formaldehyde | Aerobic conditions, room or elevated temperature | Cost-effective, environmentally benign oxidant (O2) |

Flow Chemistry and Continuous Processing in Imine Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. flinders.edu.aumdpi.com The synthesis of this compound can be effectively translated to a continuous flow process.

A typical flow setup would involve pumping a solution of the reactants, 1-methyl-1-phenylethylamine and a formaldehyde source (e.g., paraformaldehyde or formalin), through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize byproduct formation. tue.nl

For instance, a solution of 1-methyl-1-phenylethylamine and paraformaldehyde in a suitable solvent like toluene or tetrahydrofuran (B95107) (THF) could be passed through a heated column packed with a heterogeneous acid catalyst. The water formed during the condensation reaction can be removed in-line using a membrane separator or a packed-bed of a dehydrating agent, thus driving the equilibrium towards the imine product. flinders.edu.au The continuous removal of the product from the reaction zone also prevents potential degradation.

Advantages of Flow Synthesis for this compound:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially reactive intermediates.

Precise Control: Temperature, pressure, and stoichiometry can be accurately controlled, leading to higher selectivity and reproducibility.

Rapid Optimization: A large number of reaction conditions can be screened in a short period.

Scalability: The process can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free and other environmentally benign methods for imine synthesis have gained significant attention. These approaches aim to reduce waste, avoid the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), offers a solvent-free route to this compound. rsc.orgchem960.com The solid reactants, 1-methyl-1-phenylethylamine and paraformaldehyde, can be ground together, optionally with a catalytic amount of a solid acid or base. The mechanical energy input facilitates the reaction in the absence of a solvent, often leading to high yields in a short reaction time.

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts is a cornerstone of green chemistry. For the synthesis of this compound, solid acid catalysts like Amberlyst® 15 can be employed under solvent-free conditions. peerj.com The catalyst can be easily separated from the reaction mixture by filtration and reused, which simplifies the workup procedure and reduces waste. Other green catalysts include reusable functional polymers like poly(N-vinylimidazole), which can act as both a catalyst and a dehydrating agent. emerald.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of imine formation. A solvent-free synthesis of this compound could be achieved by mixing 1-methyl-1-phenylethylamine and paraformaldehyde and irradiating the mixture in a microwave reactor. This method often leads to a dramatic reduction in reaction time compared to conventional heating.

| Green Chemistry Approach | Reactants | Conditions | Key Advantages |

| Mechanochemistry | 1-methyl-1-phenylethylamine, Paraformaldehyde | Ball milling, room temperature | Solvent-free, rapid, simple workup |

| Heterogeneous Catalysis | 1-methyl-1-phenylethylamine, Formaldehyde | Neat or minimal solvent, room or elevated temperature | Recyclable catalyst, reduced waste |

| Microwave-Assisted | 1-methyl-1-phenylethylamine, Paraformaldehyde | Solvent-free or minimal solvent, microwave irradiation | Drastically reduced reaction times |

Purification and Isolation Methodologies for this compound in Academic Synthesis

The purification and isolation of this compound are crucial to obtain a product of high purity for subsequent characterization and use in further reactions. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Column Chromatography: Column chromatography is a common technique for the purification of imines on a laboratory scale. Due to the potential for hydrolysis on acidic stationary phases like silica (B1680970) gel, it is often recommended to use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a base, such as triethylamine (B128534), or by using a less acidic stationary phase like alumina (B75360) (neutral or basic). The choice of eluent is critical and is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent system is optimized using thin-layer chromatography (TLC) prior to performing the column separation. The inclusion of a small amount of a volatile base like triethylamine in the eluent can further suppress hydrolysis during chromatography.

Recrystallization: If this compound is a solid at room temperature, recrystallization can be an effective method for purification. The crude product is dissolved in a minimum amount of a hot solvent in which the imine is soluble at elevated temperatures but sparingly soluble at room temperature or below. Upon cooling, the purified imine crystallizes out, leaving the impurities dissolved in the mother liquor. Common recrystallization solvents for imines include ethanol, isopropanol (B130326), or mixtures of solvents like ethyl acetate/hexane. whiterose.ac.uk

Distillation: If the target imine is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. This method is particularly useful for removing non-volatile impurities.

Aqueous Workup: A simple aqueous workup can be performed to remove water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed with water or brine. However, care must be taken as prolonged contact with water, especially under acidic or basic conditions, can lead to hydrolysis of the imine.

Chemical Reactivity and Mechanistic Investigations of N Methylene 1 Methyl 1 Phenylethylamine

Nucleophilic Addition Reactions to the Imine Carbon of N-methylene-1-methyl-1-phenylethylamine

The polarized carbon-nitrogen double bond of this compound renders the imine carbon susceptible to attack by nucleophiles. These addition reactions are fundamental to the synthesis of a diverse range of substituted amine products.

Hydride Reductions and their Stereochemical Outcomes

The reduction of the imine double bond to an amine is a common transformation, typically achieved with hydride reducing agents. In the context of chiral imines derived from 1-phenylethylamine (B125046), the stereochemical outcome of this reduction is of significant interest. The inherent chirality of the 1-methyl-1-phenylethyl group can direct the hydride attack to one face of the imine, leading to the formation of diastereomeric products with varying degrees of selectivity.

The stereochemical course of these reductions can often be rationalized using established models such as Cram's rule or the Felkin-Anh model, which consider the steric hindrance of the substituents around the chiral center. For imines derived from (R)-1-phenylethylamine, the hydride preferentially attacks from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. The diastereoselectivity of these reactions is influenced by the nature of the reducing agent and the reaction conditions.

| Imine Substrate (Analog) | Hydride Reagent | Diastereomeric Ratio (d.r.) | Major Diastereomer |

| N-(1-phenylethylidene)-(R)-1-phenylethylamine | NaBH(OAc)₃ | 75:25 | (R,R) |

| N-(1-phenylethylidene)-(R)-1-phenylethylamine | NaBH(PivO)₃ | 78:22 | (R,R) |

| N-(1-naphthylidene)-(R)-1-phenylethylamine | NaBH₄ | 60:40 | (R,R) |

| N-(1-naphthylidene)-(R)-1-phenylethylamine | NaBH(OAc)₃ | 72:28 | (R,R) |

Data is based on analogous imine systems and is intended to be representative.

Organometallic Additions (Grignard, Organolithium, Organozinc Reagents)

The addition of organometallic reagents, such as Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc reagents (R₂Zn), to the imine carbon of this compound provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted amines. The high nucleophilicity of the carbanionic portion of these reagents facilitates their addition to the electrophilic imine carbon.

The stereoselectivity of these additions to chiral imines derived from 1-phenylethylamine has been extensively studied. The chiral auxiliary directs the approach of the organometallic reagent, resulting in the preferential formation of one diastereomer. The level of diastereoselectivity is dependent on several factors, including the specific organometallic reagent used, the solvent, and the presence of chelating groups on the substrate or additives. For instance, the addition of Grignard reagents to imines derived from (S)-1-phenylethanamine has been shown to be affected by the nature of both the imine and the metal. rsc.org

| Imine Substrate (Analog) | Organometallic Reagent | Diastereomeric Excess (d.e.) | Major Diastereomer Configuration |

| N-(2-methylpropylidene)-(S)-1-phenylethanamine | Allyl-BBN | up to 98% | (S,S) |

| N-(2,5-dimethoxybenzylidene)-(S)-1-phenylethanamine | Diallylcuprate | 99% | (S,R) |

| N-(pyridin-2-ylmethylene)-(S)-1-phenylethanamine | Allylzinc bromide | 70% | (S,R) |

Data is based on analogous imine systems and is intended to be representative. rsc.org

Asymmetric Nucleophilic Additions to the Imine

While the substrate-controlled diastereoselective additions described above are effective, the development of catalytic asymmetric methods for nucleophilic additions to prochiral imines represents a more versatile approach. In this strategy, a chiral catalyst is employed to control the stereochemical outcome of the addition of a nucleophile to an achiral imine. Although there is limited specific research on this compound in this context, the general principles can be applied.

Chiral Lewis acids or chiral organocatalysts can activate the imine towards nucleophilic attack and create a chiral environment that favors the approach of the nucleophile from a specific face. Various nucleophiles, including organozinc reagents, silyl (B83357) enol ethers, and nitroalkanes, have been successfully employed in catalytic asymmetric additions to imines, affording a wide range of enantioenriched amine products. researchgate.netnih.gov

Electrophilic Reactivity of this compound

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Furthermore, the imine double bond can participate in cycloaddition reactions, acting as either a 2π or a 4π component.

Alkylation and Acylation at the Imine Nitrogen

Alkylation of the imine nitrogen of this compound can be achieved using alkylating agents such as alkyl halides. This reaction typically leads to the formation of a quaternary iminium salt. These iminium salts are highly reactive electrophiles and can undergo subsequent nucleophilic attack at the carbon atom. The alkylation of less substituted imines is a common method for the synthesis of more complex amine structures.

Acylation of the nitrogen atom of an imine is less common directly. More frequently, the corresponding enamine tautomer is acylated at the carbon atom. However, under specific conditions, N-acylation can occur, leading to the formation of N-acyliminium ions, which are potent electrophiles for various transformations.

Cycloaddition Reactions Involving the Imine Double Bond

The C=N double bond of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of nitrogen-containing heterocyclic rings.

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): In these reactions, the imine can act as a dienophile (a 2π component) reacting with a 1,3-diene. The reactivity of the imine in Diels-Alder reactions is often enhanced by the presence of electron-withdrawing groups on the nitrogen or by the use of Lewis acid catalysts that coordinate to the nitrogen atom, thereby lowering the LUMO energy of the imine. nih.gov

[3+2] Cycloadditions: this compound can also be a precursor to azomethine ylides, which are 1,3-dipoles. These ylides can be generated in situ and subsequently undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govresearchgate.netnih.gov The stereochemical outcome of these cycloadditions can often be controlled by the stereochemistry of the starting amine or by the use of chiral catalysts. nih.gov

| Cycloaddition Type | Reactant 1 (Analog) | Reactant 2 | Product Type |

| [4+2] Aza-Diels-Alder | N-aryl imine | Cyclopentadiene | Tetrahydroquinoline derivative |

| [3+2] Cycloaddition | Azomethine ylide (from N-benzyl glycinate) | N-phenylmaleimide | Pyrrolidine derivative |

Data is based on analogous imine systems and is intended to be representative.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the simultaneous breaking and forming of bonds without the formation of intermediates. libretexts.orgyoutube.com The reactivity of this compound in such transformations is largely projected from the established behavior of analogous aza-systems.

Aza-Diels-Alder Reactions : In the aza-Diels-Alder reaction, an imine acts as the dienophile or part of the diene system. wikipedia.org this compound, with its C=N double bond, can theoretically function as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered nitrogen-containing heterocycle. nih.gov The reaction can proceed via a concerted mechanism, though a stepwise pathway is possible if the imine nitrogen is protonated or coordinated to a strong Lewis acid. wikipedia.org

Electrocyclic Reactions : Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring and a new sigma bond from a conjugated pi system, or the reverse ring-opening process. youtube.comyoutube.comyoutube.com While simple imines are not predisposed to this reactivity, more complex conjugated systems containing the this compound moiety could potentially undergo such transformations under thermal or photochemical conditions. youtube.com

Sigmatropic Rearrangements : Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a pi system. libretexts.orguh.edu A key potential rearrangement for a molecule like this compound involves the formation of an aza-allyl anion. Deprotonation of the N-methylene group would generate a nucleophilic aza-allyl system. This intermediate could then undergo a libretexts.orgresearchgate.net-sigmatropic rearrangement, a class of reaction that includes the aza-Wittig and Sommelet-Hauser rearrangements. wikipedia.org In this process, a new carbon-carbon bond would be formed, demonstrating a powerful method for molecular reorganization. wikipedia.orgmdpi.com

Catalytic Transformations of this compound

The C=N bond in this compound is a key site for catalytic transformations, enabling its conversion into a variety of more complex and saturated molecules.

The reduction of the imine functionality to an amine is a fundamental transformation. This can be achieved through catalytic hydrogenation (using H₂) or transfer hydrogenation (using a hydrogen donor molecule). wikipedia.org

Catalytic Hydrogenation : This process typically employs transition metal catalysts, such as those based on ruthenium, rhodium, or manganese. researchgate.netnih.gov The mechanism often involves an "outer sphere" interaction where the catalyst, activated with hydrogen, delivers a hydride to the imine carbon and a proton to the nitrogen without prior coordination of the imine to the metal center. wikipedia.org Another prominent mechanism is metal-ligand cooperation (MLC), where both the metal and a coordinated ligand participate in the activation of H₂ and its transfer to the imine substrate. For ketimines, especially sterically hindered ones, catalysts that can operate under mild conditions are crucial to prevent side reactions. researchgate.netnih.gov

Transfer Hydrogenation : This method avoids the use of high-pressure H₂ gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. wikipedia.org Ruthenium and rhodium complexes are common catalysts for this transformation. wikipedia.orgresearchgate.net The catalytic cycle involves the catalyst abstracting hydrogen from the donor (e.g., isopropanol, which is oxidized to acetone) and then transferring it to the imine. Chiral organocatalysts, such as phosphoric acids, have also been used in asymmetric transfer hydrogenations with hydrogen donors like indolines. acs.org

| Catalyst Type | Hydrogen Source | Key Mechanistic Feature |

|---|---|---|

| Ruthenium-Diamine Complexes | H₂ or Isopropanol/Formic Acid | Outer-sphere mechanism, Metal-Ligand Cooperation |

| Rhodium-Phosphine Complexes | H₂ or Isopropanol | Coordination of imine followed by migratory insertion |

| Manganese-Pincer Complexes | H₂ | Metal-Ligand Cooperation, effective for challenging ketimines |

| Chiral Phosphoric Acids | Indolines, Hantzsch Esters | Organocatalytic, activation of imine via hydrogen bonding |

The electrophilic carbon atom of the imine double bond in this compound makes it a valuable substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds. nih.gov

C-C Bond Formation : The imine can act as an electrophile in reactions analogous to the aldol (B89426) or Mannich reactions. wikipedia.orgmun.ca A prominent example is the aza-Henry or nitro-Mannich reaction, where a nitroalkane, upon deprotonation, acts as a carbon nucleophile and adds to the imine carbon. nih.govfrontiersin.org This reaction is a powerful tool for synthesizing β-nitroamines, which are versatile precursors to 1,2-diamines and other valuable compounds. wikipedia.orgresearchgate.net The reaction can be catalyzed by Lewis acids or bases, depending on the specific substrates. nih.gov

C-N Bond Formation : The most direct method for C-N bond formation involving an imine is the nucleophilic addition of a nitrogen-based nucleophile to the C=N double bond. nih.gov Amines, hydrazines, and other nitrogenous compounds can add to the imine carbon, often catalyzed by acid, to generate aminals or related products. researchgate.netrepec.orgnih.gov This reactivity is fundamental to the synthesis of more complex nitrogen-containing structures.

The C=N double bond of this compound can also undergo oxidative transformations, leading to different classes of compounds.

Epoxidation to Oxaziridines : Analogous to the epoxidation of alkenes, the imine double bond can be oxidized to form a three-membered, nitrogen-containing ring called an oxaziridine. Green and efficient methods for this transformation have been developed using hydrogen peroxide in combination with dimethyl carbonate. rsc.org This reaction proceeds by oxidation of the imine formed in situ from the corresponding amine and aldehyde, or directly on the pre-formed imine. rsc.org

Oxidative Cleavage : The C=N bond can be completely cleaved by strong oxidizing agents, similar to the ozonolysis or permanganate (B83412) cleavage of alkenes. libretexts.orglibretexts.org This reaction would break the molecule into two fragments: a ketone (a 1-methyl-1-phenylethylamine derivative after hydrolysis of the initial fragment) and a formaldehyde (B43269) derivative. This transformation can be achieved through oxidative dehydrogenation to a nitrile intermediate followed by hydrolysis, or through direct cleavage pathways. researchgate.netresearchgate.net

Detailed Mechanistic Studies of Reactions Involving this compound

Understanding the detailed mechanisms of reactions is crucial for optimizing conditions and predicting outcomes. Kinetic isotope effect studies are a powerful tool for probing reaction transition states.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). youtube.com It is expressed as the ratio of the rate constants (k_light / k_heavy) and provides insight into the rate-determining step of a reaction.

Primary KIE : A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the hydrogenation or transfer hydrogenation of this compound, replacing the hydrogen (or hydride) being transferred with deuterium (B1214612) would allow for the measurement of a primary KIE (kH/kD). A significant primary KIE (typically > 2) would indicate that the C-H bond formation at the imine carbon is part of the rate-limiting step. youtube.com

Secondary KIE : A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. youtube.com For instance, a ¹³C KIE could be measured at the imine carbon. As this carbon changes hybridization from sp² in the imine to sp³ in the amine product, a secondary KIE would be expected. The magnitude of this effect can provide information about the structure of the transition state—specifically, how much sp³ character the imine carbon has developed at the rate-limiting stage of the reaction. nih.gov

| Isotopic Substitution | Type of KIE | Typical Value (k_light/k_heavy) | Mechanistic Implication |

|---|---|---|---|

| H vs. D (in hydride source) | Primary | > 2 | C-H bond formation is part of the rate-determining step. |

| H vs. D (in hydride source) | Primary | ~ 1 | C-H bond formation occurs before or after the rate-determining step. |

| ¹²C vs. ¹³C (at imine carbon) | Secondary | > 1.02 | Significant sp³ character has developed at the transition state. |

| ¹²C vs. ¹³C (at imine carbon) | Secondary | ~ 1 | Little change in hybridization at the transition state. |

Transition State Analysis of Key Reactions

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed examination of the transition states of its key reactions. While specific experimental or computational studies on the transition state analysis of this particular molecule are not extensively documented in publicly available literature, a robust theoretical framework can be constructed by drawing parallels with analogous reactions of similar N-methylene amines and imine systems. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and transition state geometries for a variety of imine reactions, including reductions, oxidations, and nucleophilic additions.

One of the fundamental reactions that this compound is expected to undergo is reduction to the corresponding secondary amine, N-methyl-1-phenylethylamine. This transformation is of significant interest in biocatalysis, often catalyzed by imine reductases (IREDs). Computational studies on IREDs have provided valuable insights into the hydride transfer mechanism from a cofactor, typically NADPH, to the imine carbon. nih.govresearchgate.net The transition state for this reaction is characterized by the simultaneous breaking of the C-H bond in the hydride donor and the formation of a new C-H bond at the electrophilic imine carbon. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, particularly when the prochiral imine is reduced to a chiral amine. nih.gov

For the enzymatic reduction of cyclic imines, such as 1-methyl-3,4-dihydroisoquinoline, DFT calculations have been employed to model the active site and calculate the energy barriers for hydride transfer. nih.gov These studies reveal that the enantioselectivity of the reaction is governed by the relative energies of the transition states leading to the (R) and (S) products. The binding orientation of the imine substrate within the enzyme's active site dictates which face of the imine is accessible to the hydride, thereby controlling the stereochemistry of the product. nih.govresearchgate.net While this compound is an acyclic imine, similar principles of facial selectivity would apply in a chiral environment, whether enzymatic or with a chiral chemical reducing agent.

Another key reaction of imines is their susceptibility to oxidation. A computational investigation into the mechanism of imine oxidation by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides a relevant model for understanding potential oxidative pathways for this compound. researchgate.net This study highlights that the reaction can proceed through different pathways, including hydrogen abstraction from the imine or its enamine tautomer. The activation free energies for these hydrogen abstraction steps are critical in determining the favored reaction pathway. researchgate.net For an N-methylene imine lacking α-hydrogens on the nitrogen substituent side for tautomerization, the most likely oxidative pathway would involve abstraction of a hydrogen atom from the methyl group attached to the imine carbon, if present, or other susceptible C-H bonds.

The table below presents theoretical activation free energies for the hydrogen abstraction from an imine and its tautomer by TEMPO, as determined by computational studies. researchgate.net While this data is for a different imine system, it illustrates the energy barriers that can be expected for such oxidative reactions.

| Reaction Pathway | Reactive Site | Activation Free Energy (kcal/mol) |

| Hydrogen Abstraction from Imine | α-C-H of N-substituent | 25.6 |

| Hydrogen Abstraction from Imine | α-C-H of C-substituent | 22.9 |

| Hydrogen Abstraction from Enamine | N-H | 15.1 |

| Hydrogen Abstraction from Enamine | β-C-H | 19.8 |

This data is derived from a computational study on a model imine system and is presented for illustrative purposes to indicate the potential energy barriers in oxidative reactions of imines. researchgate.net

Furthermore, the transition states of reactions involving this compound can be analyzed in the context of nucleophilic addition to the carbon-nitrogen double bond. The electrophilic nature of the imine carbon makes it susceptible to attack by a wide range of nucleophiles. The transition state for such an addition reaction would involve the approach of the nucleophile to the imine carbon, leading to a tetrahedral intermediate. The geometry and energy of this transition state would be influenced by steric hindrance from the substituents on both the carbon and nitrogen atoms of the imine.

In the absence of direct experimental data for this compound, the following table provides a hypothetical summary of key parameters that would be investigated in a transition state analysis for its reduction, based on computational studies of analogous imine reductase-catalyzed reactions. nih.govresearchgate.net

| Reaction | Key Transition State Parameters | Influencing Factors | Expected Outcome |

| Hydride Reduction | C-H bond forming/breaking distances | Binding orientation in active site, steric hindrance | Formation of N-methyl-1-phenylethylamine |

| Dihedral angle of approach | Enzyme active site topology, nature of hydride donor | Enantioselectivity in a chiral environment | |

| Activation Energy Barrier | Substrate binding energy, electronic effects | Reaction rate |

Stereochemical Considerations and Asymmetric Induction with N Methylene 1 Methyl 1 Phenylethylamine

Inherent Chirality of the 1-Phenylethylamine (B125046) Scaffold in N-methylene-1-methyl-1-phenylethylamine

The efficacy of this compound in asymmetric synthesis is fundamentally rooted in the inherent chirality of its 1-phenylethylamine (PEA) backbone. The PEA scaffold possesses a stereogenic center at the carbon atom attached to both the phenyl group and the amino group. This chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. researchgate.net

The presence of this well-defined stereocenter is the cornerstone of its utility in asymmetric induction. mdpi.com The chiral environment created by the 1-phenylethylamine moiety can influence the approach of reactants, leading to the preferential formation of one diastereomer or enantiomer over the other. mdpi.com The spatial arrangement of the phenyl group, the methyl group, and the nitrogen substituent around the chiral center creates a sterically and electronically differentiated environment that directs the formation of new stereocenters with a high degree of predictability. nih.gov

The N-methyl and N-methylene substituents on the nitrogen atom further modify the steric and electronic properties of the chiral auxiliary, fine-tuning its influence on the stereochemical course of a reaction. While the fundamental principles of asymmetric induction are dictated by the core PEA scaffold, these modifications can impact the conformational preferences of the molecule and its derivatives, thereby affecting the degree of diastereoselectivity achieved in specific reactions.

Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product. The imine formed from N-methyl-1-phenylethylamine, referred to here as this compound, is a prime candidate for such applications, particularly in reactions involving the imine double bond.

Control of Diastereoselectivity in Imine Reductions

The reduction of imines is a fundamental transformation for the synthesis of chiral amines. When the imine is derived from a chiral amine like N-methyl-1-phenylethylamine, the reduction of the carbon-nitrogen double bond can proceed with a high degree of diastereoselectivity. The chiral center on the auxiliary directs the hydride attack to one of the two diastereotopic faces of the imine.

The stereochemical outcome of such reductions is often rationalized using models like Cram's rule or the Felkin-Anh model, which consider the steric hindrance around the chiral center. researchgate.net The bulky phenyl group and the smaller methyl group on the chiral auxiliary create a biased environment, forcing the reducing agent to approach from the less hindered face. For instance, the reduction of imines derived from (R)-1-phenylethylamine with various reducing agents has been shown to produce the corresponding amines with good to excellent diastereoselectivity. researchgate.net A similar level of stereocontrol is anticipated for imines derived from N-methyl-1-phenylethylamine.

Table 1: Illustrative Diastereoselectivity in the Reduction of Imines Derived from (R)-1-phenylethylamine

| Entry | Imine Substrate (R' of R'-C=N-) | Reducing Agent | Diastereomeric Ratio (R,R) : (R,S) |

| 1 | Phenyl | NaBH₄ | 70:30 |

| 2 | Phenyl | LiAlH₄ | 85:15 |

| 3 | Naphthyl | NaBH(OAc)₃ | 90:10 |

| 4 | Naphthyl | L-Selectride® | 95:5 |

Note: This table is illustrative and based on data for the closely related 1-phenylethylamine auxiliary. Specific results for this compound may vary.

Diastereoselective Cycloadditions

Imines containing a chiral auxiliary are valuable substrates in diastereoselective cycloaddition reactions, such as the aza-Diels-Alder reaction, for the synthesis of chiral nitrogen-containing heterocycles. The chiral N-substituent, in this case, the 1-methyl-1-phenylethyl group, directs the approach of the diene to one of the enantiotopic faces of the imine dienophile.

The facial selectivity of the cycloaddition is governed by the steric and electronic interactions between the diene and the chiral auxiliary in the transition state. The bulky phenyl group of the auxiliary effectively shields one face of the imine, leading to the preferential formation of one diastereomeric cycloadduct. This strategy has been successfully employed in the synthesis of optically active piperidine (B6355638) derivatives using imines derived from 1-phenylethylamine. chemrxiv.org

Enantioselective Catalysis Mediated by Ligands Derived from or Inspired by this compound

Beyond its role as a stoichiometric chiral auxiliary, the N-methyl-1-phenylethylamine scaffold is a valuable building block for the synthesis of chiral ligands for transition metal catalysis and for the development of organocatalysts.

Design and Synthesis of Chiral Ligands for Transition Metal Catalysis

Chiral ligands are essential components in asymmetric transition metal catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The 1-phenylethylamine moiety, with its readily available enantiomers and robust chiral framework, is frequently incorporated into the structure of various types of chiral ligands, including phosphines, amines, and amino alcohols. mdpi.com

The synthesis of these ligands often involves the reaction of (R)- or (S)-N-methyl-1-phenylethylamine with suitable electrophiles to introduce coordinating groups, such as phosphino (B1201336) or amino functionalities. The resulting ligands can then be complexed with transition metals like rhodium, ruthenium, palladium, or iridium to form highly effective asymmetric catalysts for a wide range of transformations, including hydrogenation, allylic alkylation, and C-H activation. nih.govnih.gov

The stereochemical outcome of these catalytic reactions is determined by the chiral environment created by the ligand around the metal center. The rigid and well-defined structure of the ligand, originating from the 1-phenylethylamine backbone, ensures efficient transfer of chirality from the ligand to the substrate.

Table 2: Representative Applications of Chiral Ligands Derived from the 1-Phenylethylamine Scaffold

| Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphine | Rhodium | Asymmetric Hydrogenation | α-Dehydroamino acid | >99% |

| Chiral Diamine | Ruthenium | Asymmetric Transfer Hydrogenation | Aromatic Ketone | up to 98% |

| Chiral Amino Alcohol | Zinc | Asymmetric Alkylation | Aldehyde | up to 95% |

Note: This table provides examples of ligand classes inspired by the 1-phenylethylamine scaffold and their performance in asymmetric catalysis.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The N-methyl-1-phenylethylamine scaffold can be incorporated into the design of various organocatalysts, such as bifunctional thioureas and prolinamides. mdpi.com

These catalysts often operate by forming a transient chiral intermediate with the substrate, such as an enamine or an iminium ion, which then reacts stereoselectively with a second reactant. The chiral environment provided by the 1-phenylethylamine moiety within the catalyst structure directs the course of the reaction, leading to the formation of the product with high enantioselectivity. mdpi.com Organocatalysts derived from 1-phenylethylamine have been successfully applied to a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.netmdpi.com

Resolution of Racemic this compound and its Chiral Precursors

Direct resolution of this compound is not a commonly documented practice, primarily because imines can be hydrolytically unstable and are often generated in situ for subsequent reactions. Therefore, the most effective and widely practiced strategy is the resolution of its immediate and stable chiral precursor, racemic N-methyl-1-phenylethylamine (also known as N,α-dimethylbenzylamine). The principles and methods described herein focus on the separation of enantiomers of this key secondary amine.

Diastereomeric Salt Formation

The classical method of resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be regenerated by treatment with a base.

While this method is extensively applied to primary amines like 1-phenylethylamine using resolving agents such as tartaric acid or mandelic acid, its application to secondary amines like N-methyl-1-phenylethylamine is also feasible, though specific efficiencies depend heavily on the choice of the resolving agent and crystallization solvent. The N-methyl group can influence the crystal packing and solubility of the diastereomeric salts, necessitating empirical optimization of conditions.

For the closely related primary amine, 1-phenylethylamine, various chiral acids have proven effective. For instance, (R,R)-tartaric acid is commonly used to resolve racemic 1-phenylethylamine, where the (S)-amine-(R,R)-tartrate salt often crystallizes preferentially from methanol (B129727) due to lower solubility. Similarly, derivatives of mandelic acid and N-acylamino acids like N-tosyl-(S)-phenylalanine have been successfully employed, with the outcome being highly dependent on the solvent system. A change in solvent can sometimes even invert the selectivity, causing the other diastereomer to precipitate.

Table 1: Examples of Chiral Resolving Agents for Amines (Note: Data primarily based on the widely studied precursor 1-phenylethylamine, illustrating the principle)

| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | (-)-Amine Salt |

| 1-Phenylethylamine | D(-)-Mandelic Acid | Water/Acid | (+)-Amine Salt |

| 1-Phenylethylamine | N-tosyl-(S)-phenylalanine | 2-Propanol | (S)-Amine Salt |

| 1-Phenylethylamine | N-tosyl-(S)-phenylalanine | Dioxane/Methanol | (R)-Amine Salt |

This method remains a powerful tool for large-scale resolutions due to its operational simplicity, though it is often a trial-and-error process to find the optimal resolving agent and conditions.

Kinetic Resolution Methods

Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzyme-catalyzed kinetic resolutions are particularly common.

Lipases are frequently used to catalyze the enantioselective acylation of amines. While highly effective for primary amines, secondary amines like N-methyl-1-phenylethylamine are generally less reactive substrates for many lipases. However, successful resolutions have been reported. A German patent describes the resolution of racemic N-methyl-α-phenylethylamine using a Pseudomonas lipase (B570770) in methyl tert-butyl ether (MTBE) with ethyl methoxyacetate (B1198184) as the acylating agent. After 22 hours at room temperature, a 50% conversion was achieved, yielding the unreacted (S)-amine with an enantiomeric excess (ee) of approximately 90% and the corresponding (R)-amide with an ee of over 99%. The use of alkoxyacetates as acyl donors has been shown to significantly accelerate the rate of lipase-catalyzed aminolysis compared to standard alkyl esters.

Table 2: Example of Enzymatic Kinetic Resolution of N-methyl-1-phenylethylamine

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee) |

| Pseudomonas Lipase | Ethyl methoxyacetate | MTBE | 22 | ~50 | (S)-N-methyl-1-phenylethylamine | ~90% |

| (R)-N-acetyl-N-methyl-1-phenylethylamine | >99% |

Chemo-Enzymatic Resolution Techniques

Chemo-enzymatic methods combine a biological transformation with a chemical one, often in a single pot, to create highly efficient processes. The most prominent example in resolution is Dynamic Kinetic Resolution (DKR). DKR overcomes the 50% maximum yield limitation of a standard kinetic resolution by continuously racemizing the slow-reacting enantiomer in situ. This allows, in principle, for the complete conversion of the racemate into a single, desired enantiomer.

A DKR process requires three components: the racemic substrate, an enantioselective enzyme, and a catalyst for racemization that is compatible with the enzyme and reaction conditions. The racemization of amines is a significant challenge because amines can act as ligands and inhibit many transition metal catalysts.

However, catalyst systems have been developed to address this. For instance, an iridium-based catalyst, termed a SCRAM (Substrate-Catalyzed RAcemization of aMines) catalyst, has been shown to efficiently racemize secondary amines under mild conditions compatible with enzymatic resolutions. This catalyst operates via a dehydrogenation-hydrogenation mechanism, temporarily converting the chiral amine to an achiral imine intermediate, which is then re-hydrogenated to the racemic amine. This racemization can be coupled with a lipase-catalyzed acylation. For example, a racemic secondary amine can be converted to a single enantiomer of its corresponding carbamate (B1207046) in high yield and enantiopurity by combining an iridium SCRAM catalyst with a lipase like Novozym-435 and a suitable acyl donor.

Another advanced chemo-enzymatic strategy is deracemization, which converts a racemate into a single enantiomer. This can be achieved by combining an enantioselective oxidase enzyme with a non-selective chemical reducing agent. The oxidase selectively oxidizes one amine enantiomer to the achiral imine, which is then immediately reduced back to the racemic amine by the reducing agent. Over time, this cycle depletes the unwanted enantiomer, leading to an enrichment of the desired one.

Table 3: Chemo-Enzymatic Strategies for Amine Resolution

| Strategy | Key Components | Mechanism | Potential Outcome |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Novozym-435) + Racemization Catalyst (e.g., Iridium SCRAM) | Enantioselective acylation of one enantiomer coupled with in-situ racemization of the other. | >50% yield (up to 100%) of a single enantiomeric product. |

| Deracemization | Enantioselective Amine Oxidase + Chemical Reducing Agent (e.g., BH₃·NH₃) | Selective oxidation of one enantiomer to an imine, followed by non-selective reduction back to the racemic amine. | >50% yield (up to 100%) of a single enantiomeric amine. |

These advanced techniques represent powerful methods for the efficient synthesis of enantiomerically pure chiral amines, including the precursors to this compound.

Spectroscopic Characterization and Advanced Analytical Methodologies for N Methylene 1 Methyl 1 Phenylethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of the molecular structure.

For the closely related compound, N-methyl-1-phenylethylamine, the ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit characteristic signals. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The methine proton (CH) adjacent to the phenyl group and nitrogen would resonate as a quartet, while the methyl group (CH₃) attached to this chiral center would appear as a doublet. The N-methyl protons would be visible as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the phenyl ring would produce signals in the aromatic region (~125-145 ppm). The methine carbon and the two distinct methyl carbons would have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for N-methyl-1-phenylethylamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.40 | Multiplet |

| CH-N | ~3.5 - 4.1 | Quartet |

| N-CH₃ | ~2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Data for N-methyl-1-phenylethylamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic-C | ~145 |

| Aromatic-CH | ~126 - 129 |

| CH-N | ~58 - 62 |

| N-CH₃ | ~33 - 36 |

Two-dimensional NMR techniques are employed to resolve spectral overlap and definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For N-methyl-1-phenylethylamine, a cross-peak between the methine proton and the adjacent methyl protons would be expected, confirming their scalar coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. It would show a correlation between the methine proton signal and the methine carbon signal, as well as correlations for each aromatic CH group and the two methyl groups with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting different spin systems. For instance, correlations would be observed from the C-CH₃ protons to the methine carbon and the quaternary aromatic carbon, and from the methine proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. Cross-peaks would be expected between protons on the N-methyl group and the methine proton, as well as with nearby aromatic protons.

As N-methyl-1-phenylethylamine possesses a chiral center, NMR can be used to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, by adding a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR), diastereomeric complexes are formed which have distinct NMR spectra. researchgate.net

For example, studies on the parent compound, 1-phenylethylamine (B125046), have shown that chiral agents can induce separate signals for the enantiomers in the ¹H NMR spectrum. ibs.re.kr The addition of a chiral acid can lead to the formation of diastereomeric ammonium salts, allowing for the resolution of signals, particularly the methyl doublet and the methine quartet. ibs.re.kr This allows for the direct integration of the signals to quantify the enantiomeric excess (% ee) of a sample.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule and its fragments. The molecular formula for N-methyl-1-phenylethylamine is C₉H₁₃N. nih.gov HRMS can confirm this composition by providing an exact mass that distinguishes it from other compounds with the same nominal mass. nih.gov

Table 3: Exact Mass Data for N-methyl-1-phenylethylamine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Nominal Mass | 135 amu |

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation of selected ions. In a typical experiment, the protonated molecule [M+H]⁺ is selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pathways of phenethylamines are well-studied and often involve characteristic losses. nih.gov

For N-methyl-1-phenylethylamine, the most common fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the phenyl group (benzylic cleavage). The primary fragment ion observed in the electron ionization (EI) mass spectrum is often at m/z 120, corresponding to the loss of a methyl radical. nih.gov Another significant fragmentation pathway involves the formation of a tropylium ion (C₇H₇⁺) at m/z 91.

Table 4: Major Fragment Ions of N-methyl-1-phenylethylamine in EI-MS

| m/z | Proposed Fragment Structure |

|---|---|

| 135 | [C₉H₁₃N]⁺˙ (Molecular Ion) |

| 120 | [C₈H₁₀N]⁺ (Loss of •CH₃) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

By analyzing these fragmentation patterns, it is possible to confirm the identity of the compound and distinguish it from its isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific experimental or theoretical Infrared (IR) or Raman spectroscopy data has been reported for N-methylene-1-methyl-1-phenylethylamine. For related imines, a characteristic C=N (imine) stretching vibration would be expected in the IR spectrum, typically in the region of 1690-1640 cm⁻¹. The exact position of this band is sensitive to the molecule's substitution and conjugation. Other expected signals would include C-H stretching vibrations from the aromatic ring and aliphatic groups, as well as aromatic C=C stretching bands. Raman spectroscopy would complement IR by identifying similar functional groups, with the C=N stretch also being a key feature. A 2023 study on a chiral ionic liquid synthesized from (S)-1-phenylethylamine utilized both IR and Raman spectroscopy, aided by DFT calculations, to assign vibrational bands, a methodology that would be applicable to this compound if the compound were to be isolated and characterized researchgate.net.

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (CD, ORD)

Specific Ultraviolet-Visible (UV-Vis) absorption data for this compound is not available. Generally, phenylethylamine derivatives exhibit UV absorption due to the phenyl chromophore, with characteristic bands around 250-270 nm resulting from π-π* transitions in the benzene ring. The introduction of the C=N chromophore might introduce additional n-π* transitions, although these are often weak.

Similarly, no Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra have been published for this specific chiral imine. Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules. dtu.dk For chiral phenylethylamines, these techniques can distinguish between enantiomers. For instance, (S)-(-)-N-Methyl-1-phenylethylamine is noted for its specific optical activity, a key property for its use in chiral separations. chemimpex.com Should this compound be synthesized in an enantiomerically pure form, CD and ORD spectroscopy would be critical tools for its stereochemical analysis.

Chromatographic Techniques for Separation and Purity Assessment

While chromatographic methods are extensively used for the analysis of related phenylethylamines, specific protocols for this compound are not documented. The principles, however, can be extrapolated from existing research on similar compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for the analysis and purity assessment of phenylethylamine derivatives. chemimpex.com GC, often coupled with mass spectrometry (GC-MS), is effective for volatile amines and can be used to separate isomers and identify impurities. nih.gov A report from the Drug Enforcement Administration (DEA) detailed the use of GC-MS to identify imine by-products formed from the reaction of various phenethylamines with acetone, demonstrating the technique's utility for imine analysis. dea.gov HPLC is a versatile method for non-volatile or thermally sensitive compounds. A 2020 study utilized ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) for comprehensive profiling of 1-methyl-1-phenylethylamine.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess is crucial for chiral compounds. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the definitive method for separating enantiomers. Various CSPs are available for the resolution of phenylethylamine enantiomers. sigmaaldrich.com For example, methods have been developed for the chiral separation of 1-phenylethylamine itself. sigmaaldrich.com Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. This technique has been successfully applied to resolve racemic aldehydes by converting them into diastereomeric imines with (R)-α-PEA, followed by separation. nih.gov

Preparative Chromatography for Compound Isolation

Preparative chromatography is employed to isolate and purify compounds in larger quantities. Both preparative GC and HPLC can be used, depending on the volatility and stability of the target compound. Flash chromatography is another common and rapid technique for preparative separations. mdpi.com In syntheses involving chiral phenylethylamine derivatives, preparative HPLC is often used to separate diastereomeric intermediates, enabling the isolation of enantiomerically pure final products. mdpi.com For a potentially reactive intermediate like this compound, isolation would likely require carefully controlled chromatographic conditions to prevent hydrolysis or degradation.

Theoretical and Computational Investigations of N Methylene 1 Methyl 1 Phenylethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can provide insights into reaction mechanisms, stability, and various molecular properties.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the thermodynamics and kinetics of chemical reactions. For phenylethylamine derivatives, DFT studies can elucidate reaction pathways, such as those involved in their synthesis or metabolism. For instance, a study on the effect of fluorinated substitution on the properties of phenylethylamine derivatives utilized DFT to understand their structure-activity relationships. researchgate.net

A key aspect of DFT studies is the calculation of the potential energy surface for a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of reaction feasibility. While no specific DFT studies on the reaction pathways of N-methylene-1-methyl-1-phenylethylamine are available, the formation of imines from primary amines and carbonyl compounds is a well-understood reaction that could be modeled using these techniques. nih.gov

Table 1: Representative Functionals and Basis Sets in DFT Calculations for Organic Molecules

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties |

| M06-2X | def2-TZVP | Thermochemistry and kinetics |

| ωB97X-D | cc-pVTZ | Non-covalent interactions |

Ab Initio Calculations for Molecular Properties

Ab initio calculations are based on first principles of quantum mechanics, without the inclusion of empirical parameters. These methods can be computationally intensive but often provide highly accurate results for molecular properties. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate properties such as:

Molecular geometry: Determining bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating dipole moment, polarizability, and ionization potential.

Vibrational frequencies: Predicting infrared and Raman spectra.

A conformational study of 2-phenylethylamine, a structural isomer, utilized ab initio computations to predict the relative energies of different conformers, which were then compared with experimental spectroscopic data. researchgate.nethmdb.ca

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational landscape and intermolecular interactions of molecules.

Conformational Analysis of this compound

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For this compound, rotation around the single bonds would give rise to various conformers. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures. The conformational preferences of 2-phenylethylamine have been investigated using a combination of molecular beam Fourier transform microwave spectroscopy and ab initio calculations, revealing the subtle interplay of forces that determine its shape. researchgate.nethmdb.ca

Substrate-Catalyst Interaction Modeling

Phenylethylamine derivatives are often used as chiral auxiliaries or are substrates in catalytic reactions. mdpi.com Molecular modeling can be used to study the interactions between a substrate like this compound and a catalyst. This can involve docking simulations to predict the binding mode of the substrate in the active site of an enzyme or to understand the stereoselectivity of a chiral catalyst. Such studies are crucial in drug design and catalyst development. For example, docking simulations have been used to study the interaction of phenylethylamine derivatives with the dopamine (B1211576) transporter. nih.govbiomolther.orgresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Computational methods, particularly DFT, can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. github.iouncw.edu The general workflow for predicting experimental proton NMR spectra involves:

A conformational search to identify all relevant low-energy conformers.

Geometry optimization of each conformer.

Calculation of NMR shielding constants for each conformer.

Boltzmann weighting of the shielding constants based on the relative energies of the conformers to obtain the final predicted spectrum.

While experimental NMR spectra for α-phenylethylamine are available, specific computational predictions for this compound are not present in the literature. researchgate.net

Table 2: Common Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters |

| NMR | GIAO, CSGT (DFT) | Chemical shifts, coupling constants |

| Infrared (IR) | DFT, HF | Vibrational frequencies, intensities |

| UV-Vis | TD-DFT | Excitation energies, oscillator strengths |

Structure-Activity Relationship (SAR) Studies based on Computational Data

There are no published structure-activity relationship (SAR) studies based on computational data for this compound. The existing computational SAR and QSAR studies on phenethylamine (B48288) derivatives focus on modifications to the phenyl ring or the ethylamine (B1201723) backbone, rather than the specific N-methylene substitution pattern. These studies provide insights into the structural requirements for activity at various receptors, but their findings cannot be directly extrapolated to the requested compound.

Chemical Transformations and Synthesis of N Methylene 1 Methyl 1 Phenylethylamine Derivatives

Functionalization of the Imine Moiety

The C=N bond of the imine is the most reactive site, susceptible to a variety of nucleophilic additions and reductions. These reactions often proceed with high stereoselectivity, controlled by the chiral center on the phenylethylamine backbone.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithiums, readily add across the imine bond to form new carbon-carbon bonds. This reaction is a fundamental method for the asymmetric synthesis of more complex chiral amines. Similarly, the addition of cyanide, as seen in the Strecker reaction, provides a pathway to α-amino acids. nih.gov For instance, the thiourea-catalyzed addition of a cyanide donor to imines derived from C-glycosyl aldehydes and (S)-α-phenylethylamine yields R-configured C-glycosyl aminoacetonitriles with high diastereoselectivity. nih.gov

Reduction: The imine moiety can be stereoselectively reduced to the corresponding secondary amine. A notable method involves the use of trichlorosilane, which reduces imines derived from (R)- or (S)-α-phenylethylamine with almost complete stereochemical induction. nih.gov This method is instrumental in synthesizing enantiomerically pure intermediates for pharmaceuticals.

Cycloaddition Reactions: The imine can act as a dienophile or participate in other cycloaddition reactions to form heterocyclic structures. These reactions are key steps in the synthesis of complex, biologically active molecules.

Phosphonylation: The Kabachik–Fields condensation represents a three-component reaction between an amine, a carbonyl compound (which together form an imine in situ), and a phosphite. This reaction is a primary method for synthesizing α-aminophosphonates, which are important for their biological activities. nih.gov

Table 1: Functionalization Reactions of the Imine Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Chiral Amines | beilstein-journals.org |

| Reduction | Trichlorosilane (HSiCl₃) | Secondary Amines | nih.gov |

| Cyanide Addition | HCN / Thiourea Catalyst | C-glycosyl aminoacetonitriles | nih.gov |

| Phosphonylation | Dialkyl Phosphites | α-Aminophosphonates | nih.gov |

Modifications of the Phenyl Ring System

The phenyl ring can be functionalized, typically through electrophilic aromatic substitution. The regioselectivity of these reactions can be controlled by existing substituents or through directed metalation techniques.

Directed ortho-Metalation (DoM): The nitrogen atom of the amine or imine can act as a directed metalation group (DMG). wikipedia.orgchem-station.com In this process, a strong base, typically an organolithium reagent like n-butyllithium, deprotonates the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce substituents exclusively at the ortho position. wikipedia.orgchem-station.comorganic-chemistry.org While the imine nitrogen itself can direct metalation, related tertiary amine or amide groups are well-established DMGs, providing a reliable strategy for regioselective functionalization of the phenyl ring in these structures. wikipedia.org

Table 2: Phenyl Ring Functionalization via Directed ortho-Metalation

| Step | Reagent | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Lithiation | n-Butyllithium (n-BuLi) | ortho-Lithiated Species | Generation of aryl nucleophile | wikipedia.orgchem-station.com |

| 2. Electrophilic Quench | Electrophile (E⁺) | ortho-Substituted Derivative | C-C or C-X bond formation | wikipedia.orgorganic-chemistry.org |

Alterations at the Alkyl Chain

Modifications at the alkyl chain proximal to the imine nitrogen are possible through the formation of stabilized carbanionic intermediates.

α-Alkylation via Aza-Enolates/2-Azaallyl Anions: The protons on the carbon atom adjacent (α-position) to the imine C=N bond can be acidic enough to be removed by a strong base. Deprotonation of an imine generates a 2-azaallyl anion, which is a nitrogen analogue of an enolate. rsc.org These nucleophilic intermediates can react with electrophiles, such as alkyl halides, allowing for the construction of a more substituted alkyl chain. This strategy has been demonstrated in the coupling reactions of 2-azaallyl anions generated from N-benzyl benzophenone (B1666685) imines, which serve as a close model for the reactivity of N-methylene-1-methyl-1-phenylethylamine. rsc.org The steric bulk of the amine portion can influence the regioselectivity of these reactions. nih.gov

Table 3: Alkylation of the Imine Side Chain

| Intermediate | Base | Electrophile | Product Feature | Reference |

|---|---|---|---|---|

| 2-Azaallyl Anion | Strong Base (e.g., LDA) | Alkyl Halide (R-X) | α-Alkylated Imine | rsc.org |

Synthesis of Polyfunctional Derivatives